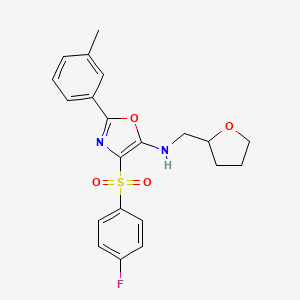

4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)oxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

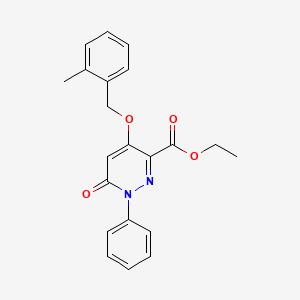

4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)oxazol-5-amine is a useful research compound. Its molecular formula is C21H21FN2O4S and its molecular weight is 416.47. The purity is usually 95%.

BenchChem offers high-quality 4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Guanidinium-Functionalized Anion Exchange Polymer Electrolytes

Research by Kim et al. (2011) delves into the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction. This method offers precise control over cation functionality without adverse side reactions, directly incorporating guanidinium into stable phenyl rings. Such advancements indicate the compound's relevance in improving anion exchange membranes for energy conversion applications (Kim, Labouriau, Guiver, & Kim, 2011).

Luminescence and Electronic Effects in Organic Compounds

The work of Fedyunyaeva and Shershukov (1993) explores the synthesis and luminescent properties of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives. The study highlights how the sulfonyl group transmits electronic effects to the molecular π-electron system, influencing solvation fluorochromia and the Stokes shift in polar solvents. This suggests potential applications in developing new luminescent materials and studying molecular electronics (Fedyunyaeva & Shershukov, 1993).

Electrolysis Products of Reactive Dyes

Elizalde-González et al. (2012) identified sulfonyl aromatic alcohols formed by the electrolysis of Reactive Black 5, suggesting the chemical's versatility in generating new compounds through electrolytic reactions. Such findings are essential for understanding the degradation products of dyes and their environmental impacts, providing insights into waste treatment and recycling processes (Elizalde-González et al., 2012).

Curing Systems for Thermosetting Resins

Sun et al. (2015) investigated the reactivity and reaction mechanism of a curing system involving benzoxazine and amine for bis-benzoxazine monomers. The study revealed rapid curing rates and the formation of stable aminomethylphenol structures, indicating the compound's potential in developing advanced thermosetting resins with improved chemical structure, material properties, and processability (Sun et al., 2015).

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O4S/c1-14-4-2-5-15(12-14)19-24-21(20(28-19)23-13-17-6-3-11-27-17)29(25,26)18-9-7-16(22)8-10-18/h2,4-5,7-10,12,17,23H,3,6,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSXDQZAZPQVDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)NCC3CCCO3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2658383.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine](/img/structure/B2658384.png)

![2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2658392.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2658395.png)

![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine](/img/structure/B2658396.png)

![Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2658405.png)